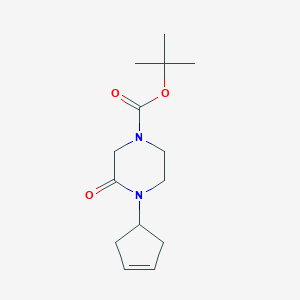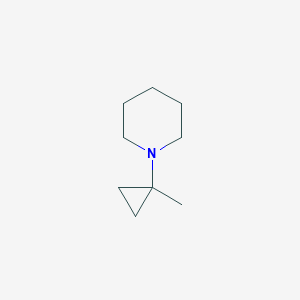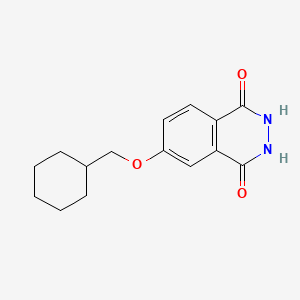
Parp10/15-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parp10/15-IN-3: is a potent dual inhibitor of poly(ADP-ribose) polymerase 10 (PARP10) and poly(ADP-ribose) polymerase 15 (PARP15). These enzymes play crucial roles in DNA repair and cellular stress responses. This compound has shown promise in scientific research due to its ability to inhibit these enzymes, making it a valuable tool in studying cellular processes and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Parp10/15-IN-3 typically involves multi-step organic synthesis techniques. The exact synthetic route can vary, but it generally includes the following steps:
Starting Materials: : The synthesis begins with readily available starting materials, such as aromatic compounds and amine derivatives.
Formation of Key Intermediates: : Key intermediates are formed through reactions such as nitration, reduction, and acylation.
Coupling Reactions: : The intermediates are then coupled using reagents like coupling agents (e.g., EDC, HATU) to form the core structure of this compound.
Final Steps: : The final steps often involve purification techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This requires careful optimization of reaction conditions to ensure consistency and yield. Large-scale reactors and automated systems are often used to maintain the quality and purity of the compound.
化学反応の分析
Types of Reactions
Parp10/15-IN-3 undergoes various chemical reactions, including:
Oxidation: : this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Various nucleophiles (e.g., amines, alcohols) and leaving groups (e.g., halides)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
科学的研究の応用
Parp10/15-IN-3 has several scientific research applications, including:
Chemistry: : Used as a tool to study the mechanisms of PARP10 and PARP15 in DNA repair and cellular stress responses.
Biology: : Investigates the role of PARP enzymes in various biological processes and their impact on cell viability.
Medicine: : Explored for potential therapeutic applications in cancer treatment, as PARP inhibitors are known to sensitize cancer cells to chemotherapy and radiotherapy.
Industry: : Utilized in the development of new drugs and therapeutic agents targeting PARP enzymes.
作用機序
Parp10/15-IN-3 exerts its effects by inhibiting the activity of PARP10 and PARP15. These enzymes are involved in the ADP-ribosylation of target proteins, which is crucial for DNA repair and cellular stress responses. By inhibiting these enzymes, this compound disrupts these processes, leading to increased cellular stress and potential cell death.
Molecular Targets and Pathways
PARP10 and PARP15: : The primary molecular targets of this compound.
DNA Repair Pathways: : Inhibition of PARP enzymes affects DNA repair mechanisms, leading to accumulation of DNA damage.
Cell Death Pathways: : Increased cellular stress can trigger apoptosis (programmed cell death).
類似化合物との比較
Parp10/15-IN-3 is compared with other PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib
Similar Compounds
Olaparib: : Targets PARP1 and PARP2.
Rucaparib: : Targets PARP1 and PARP2.
Niraparib: : Targets PARP1 and PARP2.
OUL232: : Targets PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15.
特性
分子式 |
C15H18N2O3 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
6-(cyclohexylmethoxy)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C15H18N2O3/c18-14-12-7-6-11(8-13(12)15(19)17-16-14)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,18)(H,17,19) |
InChIキー |
PCAWJIMDNGAMRA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)COC2=CC3=C(C=C2)C(=O)NNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


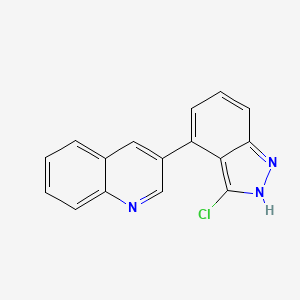


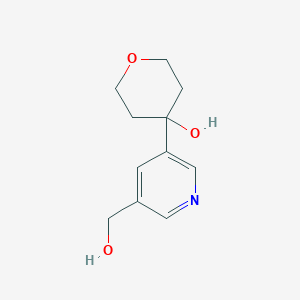
![N'-[2-(1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15358554.png)

![tert-butyl N-[3-hydroxy-3-(3-methoxyphenyl)propyl]carbamate](/img/structure/B15358565.png)
![Tert-butyl 4-[bis(1,3-dihydro-2-benzofuran-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B15358577.png)

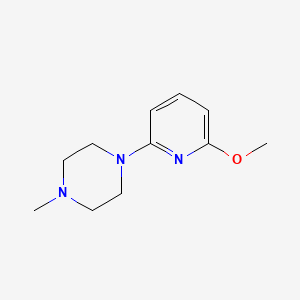
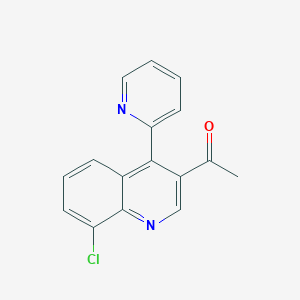
![4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15358613.png)
